molecular formula C27H32O3 B10912215 (16E)-3-methoxy-16-(4-methoxybenzylidene)estra-1(10),2,4-trien-17-ol

(16E)-3-methoxy-16-(4-methoxybenzylidene)estra-1(10),2,4-trien-17-ol

Cat. No.: B10912215
M. Wt: 404.5 g/mol
InChI Key: YMJKZILDEATXRU-XMHGGMMESA-N
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Description

(16E)-3-methoxy-16-(4-methoxybenzylidene)estra-1(10),2,4-trien-17-ol is a synthetic organic compound belonging to the class of estrogens This compound is characterized by its unique structure, which includes a methoxy group at the 3rd position and a methoxybenzylidene group at the 16th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-3-methoxy-16-(4-methoxybenzylidene)estra-1(10),2,4-trien-17-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the core structure: The core structure of the compound is synthesized through a series of reactions, including aldol condensation and cyclization.

    Introduction of the methoxy group: The methoxy group at the 3rd position is introduced using methylation reactions, often employing reagents such as methyl iodide or dimethyl sulfate.

    Addition of the methoxybenzylidene group: The methoxybenzylidene group is added through a condensation reaction with 4-methoxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(16E)-3-methoxy-16-(4-methoxybenzylidene)estra-1(10),2,4-trien-17-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

(16E)-3-methoxy-16-(4-methoxybenzylidene)estra-1(10),2,4-trien-17-ol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on cellular processes and as a tool for understanding estrogen receptor interactions.

    Medicine: Investigated for its potential therapeutic applications, including hormone replacement therapy and treatment of estrogen-related disorders.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (16E)-3-methoxy-16-(4-methoxybenzylidene)estra-1(10),2,4-trien-17-ol involves its interaction with estrogen receptors. The compound binds to these receptors, leading to the activation or inhibition of specific gene expression pathways. This interaction can result in various biological effects, including modulation of cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with a similar core structure but lacking the methoxy and methoxybenzylidene groups.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives, differing in the presence of an ethinyl group at the 17th position.

    Diethylstilbestrol: A synthetic nonsteroidal estrogen with a different structural framework but similar biological activity.

Uniqueness

(16E)-3-methoxy-16-(4-methoxybenzylidene)estra-1(10),2,4-trien-17-ol is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications can enhance its stability, receptor binding affinity, and selectivity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H32O3

Molecular Weight

404.5 g/mol

IUPAC Name

(16E)-3-methoxy-16-[(4-methoxyphenyl)methylidene]-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C27H32O3/c1-27-13-12-23-22-11-9-21(30-3)15-18(22)6-10-24(23)25(27)16-19(26(27)28)14-17-4-7-20(29-2)8-5-17/h4-5,7-9,11,14-15,23-26,28H,6,10,12-13,16H2,1-3H3/b19-14+

InChI Key

YMJKZILDEATXRU-XMHGGMMESA-N

Isomeric SMILES

CC12CCC3C(C1C/C(=C\C4=CC=C(C=C4)OC)/C2O)CCC5=C3C=CC(=C5)OC

Canonical SMILES

CC12CCC3C(C1CC(=CC4=CC=C(C=C4)OC)C2O)CCC5=C3C=CC(=C5)OC

Origin of Product

United States

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